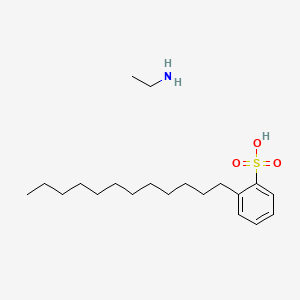
Ethylamine dodecylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethylamine dodecylbenzenesulfonate is a chemical compound that belongs to the class of alkylbenzene sulfonates. These compounds are known for their surfactant properties, which make them useful in a variety of applications, including detergents, emulsifiers, and dispersants. This compound is particularly notable for its ability to reduce surface tension and enhance the solubility of hydrophobic substances in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethylamine dodecylbenzenesulfonate typically involves the reaction of dodecylbenzenesulfonic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows: [ \text{Dodecylbenzenesulfonic acid} + \text{Ethylamine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors where dodecylbenzenesulfonic acid is mixed with ethylamine. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate. The product is then purified through various processes such as filtration, distillation, and crystallization to obtain the final compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Ethylamine dodecylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: The ethylamine group can be substituted with other amines or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or other primary amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides.
Applications De Recherche Scientifique
Ethylamine dodecylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell lysis buffers and protein extraction protocols due to its ability to disrupt cell membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mécanisme D'action
The mechanism of action of ethylamine dodecylbenzenesulfonate involves its surfactant properties. The compound reduces surface tension, allowing it to interact with hydrophobic substances and enhance their solubility in aqueous solutions. This property is particularly useful in applications such as detergents and emulsifiers, where the compound helps to disperse oils and other hydrophobic materials in water.
Comparaison Avec Des Composés Similaires
Ethylamine dodecylbenzenesulfonate can be compared with other alkylbenzene sulfonates such as:
- Sodium dodecylbenzenesulfonate
- Triethanolamine dodecylbenzenesulfonate
- Sodium decylbenzenesulfonate
Uniqueness
This compound is unique due to the presence of the ethylamine group, which imparts specific properties such as enhanced solubility and reactivity compared to other similar compounds. This makes it particularly useful in applications requiring strong surfactant properties and compatibility with various chemical reactions.
Propriétés
Numéro CAS |
35465-66-8 |
|---|---|
Formule moléculaire |
C20H37NO3S |
Poids moléculaire |
371.6 g/mol |
Nom IUPAC |
2-dodecylbenzenesulfonic acid;ethanamine |
InChI |
InChI=1S/C18H30O3S.C2H7N/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;1-2-3/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);2-3H2,1H3 |
Clé InChI |
ZKEZLMBLGVVVBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


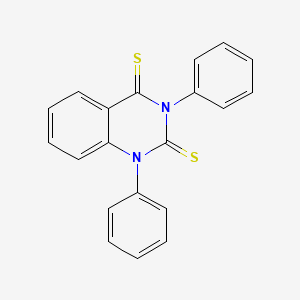

![(2S,3S)-Spiro[cyclopropane-1,9'-fluorene]-2,3-dicarboxylic acid](/img/structure/B14678043.png)

![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
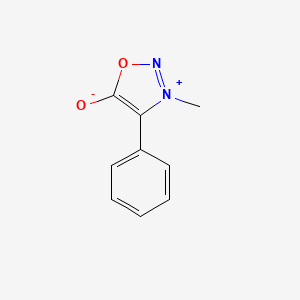
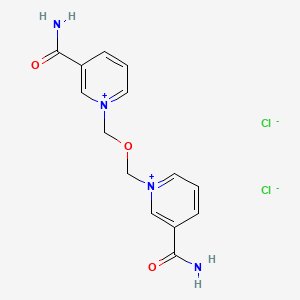
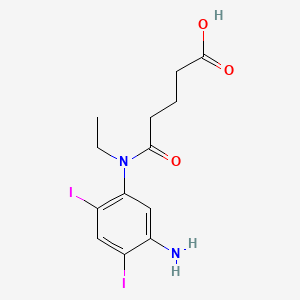
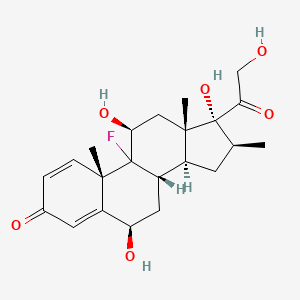
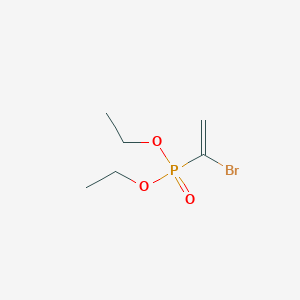
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)

![[(1R,2R)-2-Phenylcyclohexyl]methanol](/img/structure/B14678093.png)
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)
